Tunable cooperativity in a spin-crossover Hoffman-like metal–organic framework material by aromatic guests†
Journal of Materials Chemistry C Pub Date: 2015-04-15 DOI: 10.1039/C5TC00432B
Abstract
A spin-crossover Hoffman-like metal–organic framework, [Fe(dpb){Au(CN)2}2]·nSolv (dpb = 1,4-di(pyridin-4-yl)benzene; nSolv = 1.5DMF·0.3EtOH·0.2C6H12), is prepared and presents appreciable porosity. By introducing different aromatic guest molecules (benzene, naphthalene, anthracene, and ferrocene) and carbon disulfide into this framework, the spin-crossover cooperativity is dramatically modulated. The thermal hysteresis width is tuned from 0 K to 73 K by replacing the original solvents with naphthalene in the 1D channel. DFT calculations are carried out to evaluate the optimized positions of guests and offer an insight into the relationship between spin-crossover cooperativity and host–guest interaction. As a result, significant π⋯π stacking interactions (or S⋯Au contact) between the host framework and aromatic guest molecules (or CS2) are responsible for the strong cooperativity.
Recommended Literature
- [1] Melleolides impact fungal translation via elongation factor 2†
- [2] Correction: Conversion of landfill gas to liquid fuels through a TriFTS (tri-reforming and Fischer–Tropsch synthesis) process: a feasibility study
- [3] Filling carbon: a microstructure-engineered hard carbon for efficient alkali metal ion storage†
- [4] Correction: Growth and characterization of piezoelectric benzil single crystals and its application in microstrip patch antenna
- [5] Synthesis and the structure of 8-tetrahydrofuronium and 8-tetrahydropyronium derivatives of iron bis(dicarbollide)(-I) and their cleavage reactions†‡
- [6] Pseudocapacitance-dominated high-performance and stable lithium-ion batteries from MOF-derived spinel ZnCo2O4/ZnO/C heterostructure anode
- [7] Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety†
- [8] Ritter-type fluorofunctionalisation as a new, effective method for conversion of alkenes to vicinal fluoroamides
- [9] Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity†
- [10] Synthesis of tri-substituted biaryl based trianglimines: formation of C3-symmetrical and non-symmetrical regioisomers†